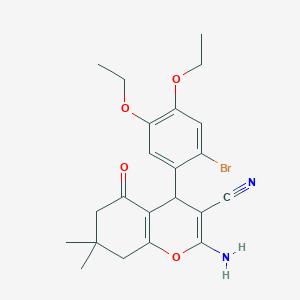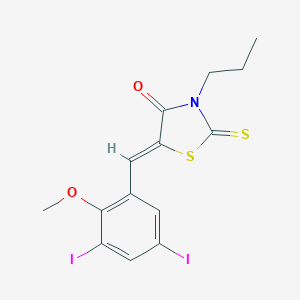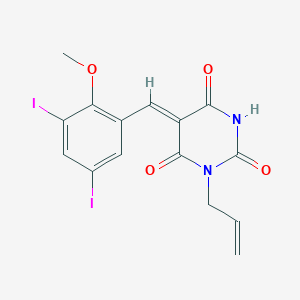![molecular formula C22H28N2O3S B301708 N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins. By inhibiting HSP90, this compound destabilizes these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their growth inhibition. This compound has also been shown to inhibit the expression of various oncogenic proteins, including HER2, EGFR, and AKT. In addition, this compound has been found to inhibit the formation of new blood vessels, which is important for cancer growth and metastasis.
実験室実験の利点と制限
One of the advantages of using N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide in lab experiments is its high potency and selectivity for HSP90. This makes it a useful tool for studying the role of HSP90 in cancer biology. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, this compound has been found to be toxic to some non-cancerous cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide. One area of interest is the development of more potent and selective HSP90 inhibitors. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential use in other diseases besides cancer.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of HSP90, leading to the destabilization of oncogenic proteins and ultimately inhibiting cancer cell growth. While this compound has some limitations in lab experiments, it remains a useful tool for studying the role of HSP90 in cancer biology. Further research is needed to fully understand the potential of this compound in cancer treatment and other diseases.
合成法
The synthesis of N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 4-methylpiperidine-4-carboxylic acid, followed by the addition of benzenesulfonyl chloride. The product is purified using column chromatography to obtain the final compound. This method has been optimized to produce this compound in high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
分子式 |
C22H28N2O3S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17-9-11-23(12-10-17)22(25)16-24(20-14-18(2)13-19(3)15-20)28(26,27)21-7-5-4-6-8-21/h4-8,13-15,17H,9-12,16H2,1-3H3 |
InChIキー |
DTZDFMYATGWGDP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B301628.png)
![isopropyl [5-({1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B301629.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301635.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B301644.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)